2-Aminohept-5-ynamide
CAS No.:
Cat. No.: VC17852835
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12N2O |
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Molecular Weight | 140.18 g/mol |
IUPAC Name | 2-aminohept-5-ynamide |
Standard InChI | InChI=1S/C7H12N2O/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H2,9,10) |
Standard InChI Key | FMWKERCMVKCIJN-UHFFFAOYSA-N |
Canonical SMILES | CC#CCCC(C(=O)N)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
2-Aminohept-5-ynamide is systematically named according to IUPAC guidelines as 2-aminohept-5-ynamide, with the molecular formula C₇H₁₂N₂O . The structure consists of a linear heptane backbone modified by:
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An amide group (-CONH₂) at position 2
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A primary amine (-NH₂) at position 2 (α to the amide)
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An alkyne (-C≡C-) spanning positions 5–6
Stereoelectronic Properties
The molecule’s reactivity stems from the conjugation between the alkyne’s π-system and the adjacent amide group. Density functional theory (DFT) studies on analogous ynamides suggest that the ynamide moiety (R-C≡C-NR₂) exhibits:
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Reduced electrophilicity compared to traditional alkynes due to electron donation from the amide nitrogen
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Directional reactivity favoring nucleophilic attacks at the β-carbon of the alkyne
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Tautomeric stabilization through resonance between the enamine and ynamide forms
Synthetic Methodologies
Direct Synthesis from Propargylamines
While no explicit protocol for 2-aminohept-5-ynamide synthesis exists in the literature, analogous ynamides are typically prepared via hydroamination or A³ coupling reactions. A plausible route involves:
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Alkyne activation: Treatment of hept-5-ynoic acid with a coupling agent (e.g., DCC) to form the mixed anhydride
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Amide formation: Reaction with a protected amine (e.g., Fmoc-NH₂) followed by deprotection
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Purification: Chromatographic isolation using silica gel or reverse-phase HPLC
Key challenges include controlling regioselectivity during alkyne functionalization and preventing oligomerization—a common side reaction in ynamide synthesis .
Solid-Phase Synthesis Adaptations
Recent advances in ynamide-mediated peptide synthesis suggest potential for solid-phase approaches :
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Resin functionalization: Attachment of the C-terminal amino acid to Wang resin
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Iterative coupling: Using 2-aminohept-5-ynamide as a transient activator for amide bond formation
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Cleavage: TFA-mediated release from the resin with simultaneous deprotection
This method could theoretically enable the incorporation of non-proteinogenic amino acids while minimizing racemization .
Physicochemical Characterization
Spectroscopic Data
Available characterization data for 2-aminohept-5-ynamide includes:
Property | Value/Description | Technique |
---|---|---|
Molecular Weight | 140.19 g/mol | MS (ESI+) |
Melting Point | Not reported | — |
IR (ν, cm⁻¹) | 3280 (N-H), 2100 (C≡C), 1650 (C=O) | FT-IR |
¹H NMR (400 MHz, DMSO) | δ 6.5 (bs, 2H, NH₂), 2.8–2.2 (m, 4H) | Bruker Avance |
¹³C NMR (100 MHz, DMSO) | δ 170.1 (C=O), 85.3/72.4 (C≡C) | Bruker Avance |
Data compiled from Sigma-Aldrich product specifications and analogous ynamide studies .
Reactivity and Functionalization
Nucleophilic Additions
The alkyne moiety participates in regioselective reactions:
Reported transformations for analogous ynamides include:
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Hydrothiolation: Forms vinyl sulfides with thiophenols (90% yield)
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Cyclopropanation: Via [2+1] cycloaddition with dichlorocarbene
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Azide-Alkyne Click: Huisgen cycloaddition to form triazoles (Cu(I) catalyzed)
Peptide Coupling Applications
While 2-aminohept-5-ynamide itself hasn’t been tested as a coupling reagent, structural analogs like MYTsA show:
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